Product packaging for Bis(4-fluorobenzoyl) peroxide(Cat. No.:CAS No. 582-92-3)

Bis(4-fluorobenzoyl) peroxide

Cat. No.: B13686027
CAS No.: 582-92-3
M. Wt: 278.21 g/mol
InChI Key: TYKGVIDLNFGKOJ-UHFFFAOYSA-N
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Description

Significance of Organic Peroxides as Radical Initiators in Polymer Science

Organic peroxides are paramount in polymer science, primarily serving as radical initiators for free-radical polymerization. wikipedia.orgpergan.com This process involves the generation of highly reactive radical species that can initiate the chain-growth polymerization of various monomers. The defining characteristic of organic peroxides in this context is the labile oxygen-oxygen single bond, which readily undergoes homolytic cleavage upon thermal or photochemical induction to produce two free radicals. wikipedia.orgpergan.com

These generated radicals then react with monomer units, initiating a chain reaction that leads to the formation of high molecular weight polymers. pergan.combeilstein-journals.org The choice of peroxide initiator is critical as it influences the rate of polymerization, the molecular weight, and the properties of the resulting polymer. pergan.comtandfonline.com A wide array of organic peroxides are utilized in industrial processes for the production of polymers such as polyethylene, polyvinyl chloride (PVC), and polystyrene. pergan.combeilstein-journals.org The thermal decomposition behavior of the peroxide, often characterized by its half-life at a given temperature, is a key parameter for selecting the appropriate initiator for a specific polymerization process. pergan.com

Strategic Role of Fluorinated Aromatic Functionalities in Enhancing Chemical Reactivity

The introduction of fluorine atoms into aromatic systems profoundly alters their physicochemical properties. numberanalytics.comresearchgate.net Fluorine is the most electronegative element, and its incorporation into an aromatic ring can significantly impact the molecule's reactivity, stability, and biological activity. numberanalytics.comtandfonline.com This has led to the widespread use of fluorinated aromatic compounds in pharmaceuticals, agrochemicals, and materials science. numberanalytics.comresearchgate.net

In the context of chemical reactivity, the strong electron-withdrawing nature of fluorine can influence the stability of intermediates and transition states in chemical reactions. oup.com For instance, the presence of fluorine can enhance the thermal stability and chemical resistance of polymers. acs.org The substitution of hydrogen with fluorine can also alter the lipophilicity and metabolic stability of a molecule, which are crucial considerations in drug design. tandfonline.com The unique electronic effects of fluorine, including its inductive and resonance effects, provide a powerful tool for fine-tuning the properties of organic molecules for specific applications. oup.com

Historical Context and Current Research Trajectories in Diaroyl Peroxide Chemistry

The study of diaroyl peroxides has a rich history, with early research focusing on their synthesis and decomposition kinetics. The thermal decomposition of these compounds has been a subject of extensive investigation, revealing complex mechanisms that can involve both homolytic and induced decomposition pathways. core.ac.uk

Current research in diaroyl peroxide chemistry is multifaceted. One significant area of focus is the development of novel peroxides with tailored properties for specific applications. This includes the synthesis of peroxides with enhanced efficiency as polymerization initiators or with specific functionalities for creating advanced materials. For example, research has explored the use of fluorinated diaroyl peroxides, such as bis(4-fluorobenzoyl) peroxide, in polymerization studies to understand the influence of the fluorine substituent on the initiation process and the resulting polymer structure. researchgate.net Furthermore, there is ongoing interest in the application of diaroyl peroxides in organic synthesis beyond polymerization, for instance, as oxidizing agents. The global market for organic peroxides continues to grow, driven by the increasing demand for polymers and other specialty chemicals. grandviewresearch.com

Interactive Data Table: Properties of this compound

PropertyValue
Chemical Formula C₁₄H₈F₂O₄
Molecular Weight 278.212 g/mol
CAS Number 582-92-3
Appearance White crystalline solid
Solubility Poorly soluble in water, soluble in organic solvents like acetone (B3395972) and ethanol (B145695).

Detailed Research Findings on this compound

Synthesis: The primary method for synthesizing this compound involves the reaction of 4-fluorobenzoyl chloride with hydrogen peroxide in a basic medium. smolecule.com An alternative route utilizes the reaction of 4-fluorobenzoyl chloride with barium peroxide. smolecule.com

Thermal Decomposition: The thermal decomposition of this compound proceeds via homolytic cleavage of the O-O bond, generating 4-fluorobenzoyloxy radicals. smolecule.com This decomposition follows first-order kinetics. The activation energy for this process is influenced by the electronegative fluorine atoms. smolecule.com Studies have shown that in a non-polar solvent, there was no evidence of transient ion pair formation during the thermal decomposition of p-fluorobenzoyl peroxide. molaid.com

Applications in Polymer Science: this compound is utilized as a radical initiator in the polymerization of monomers like styrene (B11656). researchgate.netsmolecule.com 19F NMR spectroscopy has been employed to study the end-groups of polymers prepared using this initiator, providing insights into the polymerization mechanism. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H8F2O4 B13686027 Bis(4-fluorobenzoyl) peroxide CAS No. 582-92-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

582-92-3

Molecular Formula

C14H8F2O4

Molecular Weight

278.21 g/mol

IUPAC Name

(4-fluorobenzoyl) 4-fluorobenzenecarboperoxoate

InChI

InChI=1S/C14H8F2O4/c15-11-5-1-9(2-6-11)13(17)19-20-14(18)10-3-7-12(16)8-4-10/h1-8H

InChI Key

TYKGVIDLNFGKOJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)OOC(=O)C2=CC=C(C=C2)F)F

Origin of Product

United States

Synthetic Methodologies and Chemical Route Development for Bis 4 Fluorobenzoyl Peroxide

Established Synthetic Pathways for Diaroyl Peroxides

The preparation of diaroyl peroxides generally follows well-established chemical principles that have been refined over time. The primary methods involve the condensation of acylating agents with a source of peroxide under controlled conditions.

The most common and established method for synthesizing Bis(4-fluorobenzoyl) peroxide is the reaction of 4-fluorobenzoyl chloride with hydrogen peroxide in the presence of a base. smolecule.com This reaction is a nucleophilic acyl substitution where the peroxide ion, generated in situ by the deprotonation of hydrogen peroxide, attacks the electrophilic carbonyl carbon of the acyl chloride. smolecule.comlibretexts.org

The general chemical equation for this synthesis is:

In this process, a base such as sodium hydroxide (B78521) or triethylamine (B128534) is crucial. smolecule.com Its primary role is to neutralize the hydrochloric acid (HCl) formed during the reaction, which prevents the acid-catalyzed decomposition of the newly formed peroxide product. smolecule.com The reaction is typically vigorous and requires careful temperature control to minimize side reactions, such as the hydrolysis of the acyl chloride. smolecule.comlibretexts.org

An alternative to aqueous hydrogen peroxide is the use of urea-hydrogen peroxide (UHP) adducts. UHP provides a more stable and solid source of hydrogen peroxide, which can allow for better stoichiometric control and can help mitigate the exothermic risks associated with using concentrated aqueous solutions. smolecule.com

Historically, other peroxide precursors have been employed in the synthesis of diaroyl peroxides. An early method, established for the synthesis of benzoyl peroxide, utilized barium peroxide (BaO₂) as the peroxide source. atamankimya.com This route involves the reaction of an acyl chloride, in this case, 4-fluorobenzoyl chloride, with barium peroxide. smolecule.com Barium peroxide, a stable inorganic peroxide, serves as an alternative to the more reactive hydrogen peroxide. atamankimya.comlobachemie.comnih.gov

The foundational work in peroxide chemistry dates back to the late 18th and early 19th centuries, with the discovery of barium peroxide and hydrogen peroxide laying the groundwork for these synthetic methods. While less common today for many applications due to process efficiency and waste considerations, the use of metallic peroxides like barium peroxide represents a historically significant pathway in the development of peroxide chemistry. atamankimya.com These reactions are also capable of generating the desired aroyloxy radicals upon decomposition of the formed peroxide. core.ac.uk

Advanced Process Optimization and Yield Enhancement Strategies

Achieving high yield and purity in the synthesis of this compound requires meticulous control over various reaction parameters and effective downstream processing.

The efficiency of the acyl chloride-hydrogen peroxide condensation is highly dependent on several key parameters. Precise control is essential to maximize product yield and minimize the formation of impurities.

Temperature: Lower temperatures, typically in the range of 0–5°C, are critical to suppress side reactions. smolecule.com The primary competing reaction is the hydrolysis of 4-fluorobenzoyl chloride to 4-fluorobenzoic acid. libretexts.org Furthermore, the peroxide product itself can be thermally unstable, and maintaining low temperatures prevents its premature decomposition. smolecule.com

Stoichiometry: The molar ratios of the reactants must be carefully balanced. An excess of the acyl chloride or peroxide can lead to unwanted byproducts. The amount of base used is also critical; sufficient base is needed to neutralize the generated HCl, but an excessive amount can promote saponification of the final product.

Agitation Rates: In biphasic reaction systems, which are common when using aqueous bases and organic solvents, the agitation rate is important. Effective mixing increases the interfacial area between the aqueous and organic phases, enhancing the reaction rate between the peroxide anion and the acyl chloride.

The table below summarizes the impact of key parameters on the synthesis.

Table 1: Influence of Reaction Parameters on Synthesis

Parameter Optimal Condition Impact on Yield and Purity
Temperature 0–5°C Prevents decomposition of the peroxide and hydrolysis of the acyl chloride, enhancing purity. smolecule.com
Base Selection Sodium Hydroxide, Triethylamine Neutralizes HCl, preventing acid-catalyzed product decomposition and driving the reaction forward. smolecule.com
Peroxide Source Urea-Hydrogen Peroxide (UHP) Offers improved stability and stoichiometric control compared to aqueous H₂O₂. smolecule.com

| Solvent | Dichloromethane (B109758), Chloroform | Effectively dissolves reactants and stabilizes reactive intermediates. smolecule.com |

After the synthesis is complete, the crude product must be isolated and purified to remove unreacted starting materials, byproducts such as 4-fluorobenzoic acid, and inorganic salts.

The typical isolation procedure involves:

Filtration: The solid crude product is separated from the reaction mixture by filtration.

Washing: The filter cake is washed sequentially with water to remove water-soluble impurities like sodium chloride and any remaining base. A cold solvent wash may follow to remove organic impurities.

Drying: The product is dried under vacuum at low temperatures to avoid decomposition.

For achieving high purity, recrystallization is the most common technique. The choice of solvent is critical. A suitable solvent system will dissolve the peroxide at an elevated temperature but show low solubility at reduced temperatures, allowing for the crystallization of the pure product upon cooling. For the related benzoyl peroxide, a solvent mixture of dichloromethane and ethanol (B145695) has been used effectively in the purification process, where the crude product is dissolved in dichloromethane and then precipitated by the addition of ethanol at low temperatures. google.com This technique is often applicable to its fluorinated analogs.

Comparative Analysis of Synthetic Routes for Related Fluorinated Diaroyl Peroxides

The synthetic strategies for this compound can be contextualized by comparing them to the synthesis of other fluorinated diaroyl peroxides. The position and number of fluorine atoms on the benzoyl ring can influence reactivity and the optimal reaction conditions.

For instance, the synthesis of Bis-(4-trifluoromethoxybenzoyl) peroxide also proceeds via the reaction of the corresponding acyl chloride (4-trifluoromethoxybenzoyl chloride) with a peroxide source. nih.gov In one documented procedure, sodium peroxide is used in a toluene-water biphasic system, with the reaction carried out at 0-5°C. nih.gov

The thermal stability and decomposition kinetics of fluorinated diaroyl peroxides are also of interest. Studies on perfluorobenzoyl peroxide show that the high degree of fluorination influences the behavior of the resulting radicals. core.ac.uk The synthesis of asymmetric or mixed diaroyl peroxides, such as those combining 2,4-dichlorobenzoyl chloride and 2-fluorobenzoyl chloride, has been explored to enhance properties like thermal stability for specific applications. These mixed syntheses follow the same fundamental pathway but require careful control of the stoichiometry of the different acyl chlorides.

The table below offers a conceptual comparison based on available literature for related compounds.

Table 2: Conceptual Comparison of Synthetic Parameters for Fluorinated Diaroyl Peroxides

Compound Peroxide Source Base/Catalyst Solvent(s) Key Considerations
This compound Hydrogen Peroxide / UHP smolecule.com Sodium Hydroxide smolecule.com Dichloromethane smolecule.com Strict temperature control (0-5°C) is crucial to prevent side reactions. smolecule.com
Bis(4-trifluoromethoxybenzoyl) peroxide Sodium Peroxide nih.gov (Implicit in Na₂O₂) Toluene / Water nih.gov Vigorous stirring is required for the biphasic reaction system. nih.gov
Perfluorobenzoyl peroxide Hydrogen Peroxide core.ac.uk Aqueous Alkaline Solution core.ac.uk Not specified High fluorination impacts the stability and subsequent reactions of the generated radicals. core.ac.uk

| Mixed (2,4-dichloro-, 2-fluoro-) benzoyl peroxide | Hydrogen Peroxide | Sodium Hydroxide | Not specified | Stoichiometric control of two different acyl chlorides is needed to produce the asymmetric peroxide. |

This comparative analysis highlights that while the fundamental synthetic approach—acyl chloride condensation with a peroxide source—remains consistent, modifications in the substrate's fluorine substitution pattern necessitate adjustments in reaction conditions to optimize yield, purity, and stability.

Fundamental Reaction Mechanisms and Radical Generation Chemistry of Bis 4 Fluorobenzoyl Peroxide

Peroxide Bond Homolysis and Primary Radical Generation Pathways

The initial step in the reaction mechanism of bis(4-fluorobenzoyl) peroxide is the homolysis of the weak oxygen-oxygen (O-O) bond. This unimolecular dissociation results in the formation of two 4-fluorobenzoyloxy radicals. smolecule.com

The thermal decomposition of this compound follows first-order kinetics. core.ac.uk The rate of this decomposition is highly dependent on temperature, with the half-life of the compound decreasing as the temperature increases. For instance, at 90°C, the half-life is approximately one hour. smolecule.com The activation energy for this homolytic cleavage is in the range of 30-35 kcal/mol, which is typical for the dissociation of a peroxide O-O bond. smolecule.com

Table 1: Kinetic Data for the Thermal Decomposition of this compound

ParameterValueReference
Reaction OrderFirst-order core.ac.uk
Half-life at 90°C~1 hour smolecule.com
Activation Energy (Ea)30-35 kcal/mol smolecule.com

The presence of fluorine atoms on the aromatic rings significantly influences the stability and reactivity of the generated radicals. Fluorine is a highly electronegative element with a small size, which impacts the electronic distribution and steric environment of the molecule. acs.org

The electron-withdrawing nature of the fluorine atom in the para position affects the electronic structure of the 4-fluorobenzoyloxy radical. smolecule.com This can lead to a moderate stabilizing effect compared to the unsubstituted benzoyloxy radical, resulting in slightly higher activation energies for decomposition. smolecule.com The fluorine atom can influence the electron density on the aromatic ring, which in turn affects the stability of the radical. worktribe.com Studies on fluorinated radicals have shown that α-fluorination can have a special stabilizing effect. rsc.org

From a steric perspective, the van der Waals radius of fluorine is only slightly larger than that of hydrogen, meaning it generally introduces minimal steric hindrance. rsc.org However, in some contexts, the steric effects of fluorine can be noteworthy. rsc.org For this compound, the para-substitution of fluorine minimizes direct steric interactions at the reactive peroxide linkage.

Secondary Radical Reactions and Subsequent Fragmentation Pathways

Following the initial homolytic cleavage, the primary 4-fluorobenzoyloxy radicals can undergo further reactions, primarily decarboxylation.

The 4-fluorobenzoyloxy radicals are relatively unstable and can readily undergo decarboxylation, which is the loss of a molecule of carbon dioxide (CO2), to form 4-fluorophenyl radicals. smolecule.com This is a rapid process that competes with other potential reactions of the benzoyloxy radical, such as addition to monomers. researchgate.net The rate of decarboxylation can be influenced by factors such as the solvent and the presence of other reactive species. researchgate.net For instance, certain acidic compounds can impede the decarboxylation of the benzoyloxy radical. researchgate.net

The decarboxylation of the 4-fluorobenzoyloxy radical is a key step in the formation of the highly reactive 4-fluorophenyl radical. smolecule.com These aryl radicals are potent intermediates that can initiate polymerization or engage in other radical-mediated transformations. smolecule.com The formation of these radicals has been confirmed using techniques like electron paramagnetic resonance (EPR) spectroscopy with spin-trapping, which allows for the detection and characterization of these transient species. smolecule.com The hyperfine coupling patterns observed in EPR spectra are consistent with the electronic effects of the fluorine substitution. smolecule.com

Mechanistic Investigations of Peroxy-Oxygen Bond Cleavage

The cleavage of the O-O bond in peroxides can proceed through either a homolytic or heterolytic pathway. beilstein-journals.org For this compound, thermal decomposition primarily involves homolytic cleavage, generating two radicals. smolecule.com However, the reaction mechanism can be more complex and is the subject of ongoing investigation.

Time-resolved spectroscopic techniques, such as picosecond infrared spectroscopy, have been employed to directly observe the dynamics of the O-O bond elongation and subsequent radical formation. smolecule.com These studies provide valuable insights into the ultrafast processes that occur during decomposition.

Furthermore, the interaction of the peroxide with other molecules can influence the cleavage mechanism. For example, in the presence of certain frustrated Lewis pairs, the O-O bond of benzoyl peroxide derivatives can be cleaved homolytically through a single electron transfer (SET) process. researchgate.net While not specifically documented for this compound in the provided context, such alternative pathways highlight the rich and complex chemistry of peroxide bond cleavage.

Impact of Reaction Medium (Solvents, Additives, Impurities) on Radical Activity and Selectivity

The reaction medium, encompassing the solvent, as well as the presence of any additives or impurities, critically influences the radical generation, activity, and selectivity of this compound. researchgate.net These components can alter the rate of peroxide decomposition, the efficiency of radical initiation, and the pathways of subsequent radical reactions. numberanalytics.com

Solvent Effects

The choice of solvent is a determining factor in the thermal decomposition of diaroyl peroxides. core.ac.uk The solvent can affect the rate of decomposition and the stability of the generated radicals. For instance, in the polymerization of styrene (B11656) initiated by substituted dibenzoyl peroxides, the reaction medium plays a significant role in the radical activity. researchgate.net

The decomposition of benzoyl peroxide, a close structural analog of this compound, demonstrates pronounced solvent effects. The decomposition rate is notably faster in reactive solvents like ethyl ether compared to more inert solvents such as benzene (B151609). libretexts.org This acceleration is attributed to induced decomposition, where radicals generated from the solvent react with the peroxide, leading to a faster breakdown than simple unimolecular homolysis. libretexts.org While specific kinetic data for this compound across a wide range of solvents is limited in the provided literature, the principles observed with analogous peroxides are applicable. For example, the thermal decomposition of perfluorobenzoyl peroxide in solvents like chlorobenzene (B131634) and bromobenzene (B47551) shows that stabilizing interactions with the solvent can lead to high stationary concentrations of intermediate σ-complexes, which in turn are responsible for induced decomposition. core.ac.uk

Polar solvents can influence the decomposition process and radical yields. Similarly, fluorinated solvents may exhibit unique interactions and compatibility with this compound due to similar polarizability characteristics. smolecule.com The use of solvent mixtures, such as ethanol (B145695) and acetone (B3395972), is also a common practice in polymerization reactions to achieve desired solubility and reaction kinetics. google.com

Influence of Additives

Additives are frequently introduced into polymerization systems to control the initiation process. These can include accelerators, which increase the rate of radical formation at lower temperatures, and inhibitors, which are used to control the timing of the reaction.

Accelerators: The decomposition of organic peroxides can be significantly catalyzed by accelerators. google.com A well-established example is the use of tertiary aromatic amines in conjunction with dibenzoyl peroxide for redox initiation systems. mdpi.com These systems allow for rapid radical generation at ambient temperatures. mdpi.com Similarly, metal salts, such as those of cobalt and vanadium, can act as powerful accelerators for peroxide decomposition. google.com

Inhibitors and Retarders: In some applications, it is necessary to control or delay the onset of polymerization. Additives like 4-Hydroxy-TEMPO can be used to increase the gel time of a polymerizing system by reacting with the initially formed radicals. mdpi.com Other additives can influence the selectivity of radical reactions. For example, in polymerizations initiated by benzoyl peroxide, the presence of stilbene (B7821643) derivatives leads to the benzoyloxy radicals reacting preferentially with the stilbene rather than the primary monomer. researchgate.netmdpi.com This demonstrates how an additive can redirect the reaction pathway of the initiator-derived radicals. researchgate.net

Impact of Impurities

The presence of unintended impurities can have a profound and often detrimental effect on the decomposition of peroxides and the resulting polymerization process. google.comfilab.fr

Catalytic Decomposition: Trace amounts of metallic impurities, such as metal filings or rust, can act as potent catalysts for the exothermic decomposition of peroxides. google.com This can lead to uncontrolled reactions and is a significant safety consideration in industrial settings.

Side Reactions and Polymer Degradation: Residual impurities from the synthesis of either the monomer or the peroxide can interfere with the polymerization. An impurity is generally defined as an undesirable element that enters a material's composition during its production. filab.fr For instance, residual peroxide initiator that remains in a finished polymer can induce subsequent degradation of the polymer chains over time. filab.fr The presence of impurities can create weakened zones within the final polymer material. filab.fr

The following table summarizes the general impact of different components of the reaction medium on the behavior of diaroyl peroxides, principles that are applicable to this compound.

Medium Component Type General Effect on Radical Generation & Activity Example(s) Citation
Solvent Reactive (e.g., Ethers)Accelerates peroxide decomposition via induced decomposition.Ethyl ether for benzoyl peroxide libretexts.org
AromaticCan form intermediate complexes that influence decomposition pathways.Benzene, Chlorobenzene for perfluorobenzoyl peroxide core.ac.uk
Mixed SolventsUsed to optimize solubility and reaction kinetics.Ethanol/Acetone for dibenzoyl peroxide google.com
Additive Accelerator (Amines)Increases rate of radical formation, allowing for lower temperature reactions.Tertiary aromatic amines with dibenzoyl peroxide mdpi.com
Accelerator (Metal Salts)Catalyzes peroxide decomposition.Cobalt and Vanadium salts google.com
Inhibitor/RetarderDelays the onset of polymerization by scavenging initial radicals.4-Hydroxy-TEMPO mdpi.com
Reaction ModifierAlters the selectivity of radical reactions.Stilbene derivatives researchgate.net
Impurity MetallicCatalyzes rapid, potentially explosive, decomposition.Metal filings, Rust google.com
Synthesis ResidueCan interfere with polymerization and degrade the final polymer product.Residual peroxide initiator filab.fr

Advanced Applications of Bis 4 Fluorobenzoyl Peroxide in Polymer Science and Organic Transformations

Application as a Radical Polymerization Initiator

As a radical initiator, Bis(4-fluorobenzoyl) peroxide thermally decomposes into radicals that initiate the chain-growth polymerization of vinyl monomers. The structure of the initiator plays a critical role in the kinetics of polymerization and the architecture of the final polymer.

Kinetics and Mechanism of Vinyl Monomer Polymerization (e.g., Styrene (B11656), Methyl Methacrylate)

The initiation process begins with the homolytic cleavage of the weak oxygen-oxygen bond in this compound upon heating. This unimolecular decomposition is the rate-determining step for initiation and follows first-order kinetics. The primary radicals formed are two 4-fluorobenzoyloxy radicals (4-F-C₆H₄COO•). These radicals can then initiate polymerization by adding to a monomer molecule or undergo subsequent decarboxylation to form 4-fluorophenyl radicals (4-F-C₆H₄•) and carbon dioxide. Both the 4-fluorobenzoyloxy and the 4-fluorophenyl radicals are capable of initiating the polymerization of vinyl monomers like styrene and methyl methacrylate.

The rate of decomposition is highly dependent on temperature. The activation energy for this homolytic cleavage is reported to be in the range of 30-35 kcal/mol. The electron-withdrawing nature of the para-fluorine substituents provides a moderate stabilizing effect on the peroxide compared to unsubstituted benzoyl peroxide, leading to slightly higher activation energies and longer half-lives at equivalent temperatures.

The thermal decomposition profile of this compound illustrates its temperature-dependent reactivity, which is a crucial parameter for controlling the initiation rate in polymerization reactions.

Table 1: Thermal Activation Profile of this compound

Temperature (°C)Half-life (hours)Rate constant (s⁻¹)Radical yield (%)
7024.008.0 x 10⁻⁶85
808.502.3 x 10⁻⁵87
903.206.0 x 10⁻⁵89
1001.001.9 x 10⁻⁴92
1100.355.5 x 10⁻⁴94
1200.121.6 x 10⁻³96

Influence on Polymer Microstructure and End-Group Formation via Initiator Fragments (e.g., 4-fluorobenzoate end-groups)

The fragments generated from the decomposition of this compound are incorporated as end-groups in the resulting polymer chains. The analysis of these end-groups provides valuable insights into the initiation mechanism. Both the 4-fluorobenzoyloxy and 4-fluorophenyl radicals can initiate polymer chains, leading to the formation of polymers with terminal 4-fluorobenzoate or 4-fluorophenyl groups, respectively.

The relative proportion of these two types of end-groups depends on the competition between the rate of addition of the 4-fluorobenzoyloxy radical to the monomer and its rate of decarboxylation. This competition is influenced by factors such as the reaction temperature and the nature of the monomer. For instance, studies using ¹⁹F NMR spectroscopy have been effectively employed to identify and quantify the fluorine-containing end-groups in polymers such as polystyrene prepared with this initiator. This analytical technique allows for a detailed examination of the polymer chain ends, confirming the incorporation of the initiator fragments and providing information on the primary initiation pathways.

Control of Polymer Architecture and Molecular Weight Distribution in Radical Polymerization

The molecular weight and molecular weight distribution of polymers are critical parameters that determine their physical and mechanical properties. In radical polymerization, these characteristics are primarily controlled by the ratio of the rate of propagation to the rate of termination. The concentration of the initiator, such as this compound, plays a direct role in this process.

An increase in the initiator concentration leads to a higher rate of initiation, resulting in a larger number of growing polymer chains. Consequently, the monomer is consumed more rapidly among a greater number of chains, leading to a decrease in the average molecular weight of the polymer. Conversely, a lower initiator concentration results in fewer growing chains and, therefore, higher average molecular weight polymers.

The temperature of the polymerization also affects the molecular weight. Higher temperatures increase the rate of decomposition of this compound, leading to a higher concentration of initiating radicals and thus a lower molecular weight. Therefore, by carefully selecting the initiator concentration and reaction temperature, it is possible to control the molecular weight and, to some extent, the molecular weight distribution of the resulting polymers.

Role in Crosslinking Processes for Polymeric Materials

This compound is also utilized as a crosslinking agent, particularly for curing thermosetting resins and elastomers. The thermally generated radicals can abstract hydrogen atoms from polymer backbones, creating macroradicals that subsequently combine to form a crosslinked network.

Crosslinking Efficiency in Thermosetting Systems (e.g., Polysiloxane Rubbers)

In thermosetting systems like polysiloxane (silicone) rubbers, this compound serves as an efficient vulcanizing agent. Upon heating, the peroxide decomposes to form radicals that abstract hydrogen atoms from the methyl groups on the polysiloxane chains. The resulting polymer radicals can then couple, forming stable carbon-carbon crosslinks between the chains.

The efficiency of crosslinking is influenced by the decomposition temperature of the peroxide and the reactivity of the generated radicals. The choice of peroxide is critical for the curing process, as the curing temperature must be high enough for efficient radical generation but low enough to prevent degradation of the polymer. The fluorine substitution in this compound can influence its decomposition profile, making it suitable for specific curing temperature windows. The crosslink density, a measure of the number of crosslinks per unit volume, can be controlled by adjusting the concentration of the peroxide.

Impact on Mechanical and Thermal Properties of Crosslinked Polymers

The formation of a three-dimensional network through crosslinking significantly alters the properties of polymeric materials. The mechanical properties, such as tensile strength, elongation at break, and hardness, are directly related to the crosslink density. An increase in the concentration of this compound generally leads to a higher crosslink density, resulting in a stiffer material with increased tensile strength and hardness, but typically a lower elongation at break.

This compound as an Oxidizing Agent in Selective Organic Synthesis

As an aroyl peroxide, this compound possesses the inherent ability to act as an oxidizing agent through the generation of free radicals. The peroxide bond (-O-O-) is weak and can undergo homolytic cleavage upon thermal or photochemical induction, yielding two 4-fluorobenzoyloxy radicals. These highly reactive species can then initiate oxidative transformations.

The 4-fluorobenzoyloxy radicals generated from the decomposition of this compound would be expected to participate in radical-mediated oxygenation reactions. The general mechanism for such reactions initiated by aroyl peroxides involves the abstraction of a hydrogen atom from a suitable organic substrate, which generates a substrate radical. This radical can then react with an oxygen source, typically molecular oxygen (O₂), to form a peroxyl radical. Subsequent reaction pathways can lead to the introduction of an oxygen-containing functional group, such as a hydroxyl or carbonyl group, into the substrate.

The efficiency and outcome of these oxygenation reactions would theoretically be influenced by the electronic properties of the 4-fluorobenzoyl group. The electron-withdrawing nature of the fluorine atom could potentially enhance the reactivity of the aroyloxyl radical, making it a more potent hydrogen abstracting agent compared to unsubstituted benzoyloxy radicals. However, without specific studies on this compound, this remains a theoretical consideration. Detailed research findings, including reaction yields, substrate scope, and optimized conditions for such oxygenation reactions, are not currently available in the scientific literature.

The control of regioselectivity (where on a molecule a reaction occurs) and chemoselectivity (which functional group in a molecule reacts) is paramount in modern organic synthesis. In radical-mediated transformations, these selectivities are governed by factors such as the relative stability of the potential radical intermediates, steric hindrance, and the electronic environment of the reaction sites.

For a hypothetical reaction involving this compound, the regioselectivity of hydrogen atom abstraction would be predicted to favor the formation of the most stable carbon-centered radical. For example, in the oxidation of an alkane, abstraction of a tertiary C-H bond would be favored over secondary and primary C-H bonds.

Chemoselectivity would be dictated by the relative reactivity of different functional groups towards the 4-fluorobenzoyloxy radical. Functional groups that are susceptible to radical attack could compete with the desired C-H oxidation. The specific chemoselectivity profile of this compound has not been documented.

To illustrate the principles of regioselectivity in a hypothetical radical oxygenation, the following table presents expected outcomes based on general knowledge of radical chemistry. It is crucial to emphasize that this table is a representative example and is not based on experimental data for this compound.

Table 1: Hypothetical Regioselectivity in the Radical Oxygenation of a Model Substrate

SubstratePotential Radical IntermediatesMajor Product (Predicted)Rationale
2-MethylbutaneTertiary, Secondary, Primary2-Methyl-2-butanolFormation of the more stable tertiary radical is favored.
TolueneBenzylic, AromaticBenzoic Acid / BenzaldehydeThe benzylic C-H bonds are weaker and lead to a resonance-stabilized benzylic radical.

Spectroscopic and Structural Elucidation of Bis 4 Fluorobenzoyl Peroxide and Its Reaction Products

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For fluorinated compounds such as Bis(4-fluorobenzoyl) peroxide, multinuclear NMR studies, including ¹H, ¹³C, and ¹⁹F, are particularly informative.

While specific experimental ¹H and ¹³C NMR data for this compound are not extensively reported in publicly available literature, the expected chemical shifts can be predicted based on the analysis of its non-fluorinated analog, benzoyl peroxide, and related fluorinated aromatic compounds.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to be relatively simple due to the symmetry of the molecule. The protons on the two 4-fluorobenzoyl groups are chemically equivalent. The aromatic region would display two sets of signals corresponding to the protons ortho and meta to the carbonyl group. The fluorine atom at the para position would introduce splitting of these signals due to through-bond H-F coupling.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, distinct signals are expected for the carbonyl carbon, the aromatic carbons directly bonded to fluorine and the carbonyl group, and the other aromatic carbons. The carbon signals will also exhibit splitting due to C-F coupling, with the magnitude of the coupling constant depending on the number of bonds separating the carbon and fluorine atoms. For comparison, the observed and calculated ¹³C NMR chemical shifts for benzoyl peroxide are presented in the table below researchgate.net. The chemical shifts for the carbonyl carbons (C=O) are typically found at the most downfield region due to the deshielding effect of the electronegative oxygen atoms researchgate.net.

Carbon AtomObserved Chemical Shift (ppm) for Benzoyl PeroxideCalculated Chemical Shift (ppm) for Benzoyl Peroxide
C5, C6 (para)134, 135142
C7, C8 (ortho)-165
C17, C18 (carbonyl)180, 182193
Other ring carbons128-152

¹⁹F NMR spectroscopy is a highly sensitive technique for the analysis of fluorinated compounds due to the 100% natural abundance of the ¹⁹F isotope. It provides valuable information about the chemical environment of fluorine atoms in a molecule.

For this compound, a single resonance is expected in the ¹⁹F NMR spectrum, corresponding to the two equivalent fluorine atoms. The chemical shift of this signal would be characteristic of a fluorine atom attached to an aromatic ring.

In the context of polymerization, this compound can be used as a radical initiator. Upon thermal or photochemical decomposition, it generates 4-fluorobenzoyl radicals, which can initiate the polymerization of monomers. The resulting polymer chains will have 4-fluorobenzoyl groups at their ends. ¹⁹F NMR can be a powerful tool to detect and quantify these end-groups, providing insights into the polymerization mechanism and the average molecular weight of the polymer. The chemical shift of the fluorine atoms in the polymer end-groups would likely be different from that in the unreacted initiator, allowing for clear distinction and analysis nih.gov.

The table below shows typical ¹⁹F NMR chemical shift ranges for various types of fluorine-containing compounds, which can be used to estimate the expected chemical shift for this compound ucsb.educolorado.edu.

Type of CompoundChemical Shift Range (ppm) Relative to neat CFCl₃
-ArF-+80 to +170
C₆H₅F-113.15
p-FC₆H₄F-106.0
C₆H₅CF₃-63.72

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Conformational Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides detailed information about the functional groups and molecular vibrations within a compound. These techniques are complementary and are instrumental in the structural analysis of molecules like this compound.

The FT-IR and Raman spectra of this compound are expected to show characteristic bands for the carbonyl (C=O) stretching, the peroxide (O-O) stretching, the carbon-fluorine (C-F) stretching, and various vibrations of the aromatic ring. The carbonyl stretching vibration typically appears as a strong band in the region of 1750-1800 cm⁻¹ in the FT-IR spectrum. The peroxide O-O stretching vibration is generally weak and can be observed in the Raman spectrum in the range of 800-900 cm⁻¹ rasayanjournal.co.in.

For the non-fluorinated analog, benzoyl peroxide, the C=C stretching vibrations of the aromatic ring are observed in the range of 1430–1650 cm⁻¹ rasayanjournal.co.in. The aromatic C-H stretching vibrations are typically found in the region of 3000–3100 cm⁻¹ tandfonline.com. The introduction of a fluorine atom is expected to influence the positions of these bands.

The table below summarizes some of the key vibrational frequencies observed for benzoyl peroxide, which can serve as a reference for interpreting the spectra of its fluorinated derivative rasayanjournal.co.in.

Vibrational ModeObserved Frequency (cm⁻¹) for Benzoyl Peroxide (FT-IR)Observed Frequency (cm⁻¹) for Benzoyl Peroxide (FT-Raman)
Aromatic C-H Stretch30623060
C=C Stretch1550-16121544-1610
O-O Stretch833830

Conformational analysis of this compound can also be aided by vibrational spectroscopy. Different conformers of the molecule may exhibit slightly different vibrational frequencies, and a careful analysis of the spectra, often in conjunction with theoretical calculations, can provide insights into the preferred conformation in the solid state or in solution.

X-ray Crystallography for Solid-State Structure and Conformational Studies

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. A single-crystal X-ray diffraction study of this compound would provide precise information about its molecular conformation, bond lengths, bond angles, and the arrangement of molecules in the crystal lattice.

While a specific crystal structure for this compound is not readily found in the surveyed literature, the crystal structure of benzoyl peroxide has been determined wikipedia.orgwikimedia.org. This structure can be used as a model to infer the likely conformation and packing of its fluorinated analog.

The way molecules are arranged in a crystal, known as crystal packing, is determined by a variety of intermolecular interactions. In the case of this compound, several types of non-covalent interactions are expected to play a role in the crystal packing. These include:

C-H···O hydrogen bonds: Interactions between the aromatic C-H groups and the oxygen atoms of the carbonyl and peroxide groups.

C-H···F hydrogen bonds: Weak hydrogen bonds between the aromatic C-H groups and the fluorine atoms.

π-π stacking: Interactions between the aromatic rings of adjacent molecules.

Halogen bonding: Potential interactions involving the fluorine atoms.

An analysis of the crystal structure would allow for the identification and characterization of these interactions, providing a detailed understanding of the forces that govern the solid-state assembly of this compound molecules.

Mass Spectrometry (MS) for Identification of Reaction Intermediates and Degradation Products

Mass spectrometry serves as a powerful analytical tool for detecting and identifying transient and stable species generated during chemical reactions. nih.govresearchgate.net In the study of this compound, MS is crucial for elucidating its decomposition mechanism. The primary decomposition pathway involves the homolytic cleavage of the weak oxygen-oxygen bond, a characteristic reaction for diacyl peroxides. nih.govsmolecule.com This initial step produces two 4-fluorobenzoyloxy radicals. smolecule.com These highly reactive intermediates can then undergo further reactions, including decarboxylation to form 4-fluorophenyl radicals and carbon dioxide, or abstracting hydrogen from a solvent or another molecule to form 4-fluorobenzoic acid.

Subsequent reactions of these radicals can lead to a complex mixture of products. For instance, the thermal decomposition of a similar compound, Bis(2,4-dichlorobenzoyl) peroxide, is known to produce 2,4-dichlorobenzoic acid and 1,3-dichlorobenzene, among other products. nih.gov By analogy, the degradation of this compound is expected to yield key products such as 4-fluorobenzoic acid and fluorobenzene (B45895), alongside various coupling products.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is an indispensable technique for the analysis of complex mixtures that result from the degradation of compounds like this compound. nih.govresearchgate.net The initial chromatographic separation (LC) resolves the individual components of the mixture before they are introduced into the mass spectrometer for detection and structural characterization (MS/MS). nih.govresearcher.life This hyphenated approach is essential for identifying reaction intermediates and final degradation products, even at very low concentrations. nih.gov

In a typical analysis, a solution of this compound would be subjected to degradation conditions (e.g., thermal stress). The resulting mixture is then analyzed by LC-MS/MS. The mass spectrometer identifies compounds based on their mass-to-charge ratio (m/z), and tandem MS (MS/MS) provides structural information through controlled fragmentation of the parent ions. nih.gov

The table below lists the potential intermediates and degradation products of this compound and their expected theoretical mass-to-charge ratios in positive ion mode ([M+H]⁺).

Compound NameChemical FormulaTheoretical m/z ([M+H]⁺)Role
This compoundC₁₄H₈F₂O₄279.0463Parent Compound
4-Fluorobenzoic acidC₇H₅FO₂141.0346Degradation Product
4-Fluorobenzoyloxy radical*C₇H₄FO₂•140.0274Reaction Intermediate
4,4'-DifluorobiphenylC₁₂H₈F₂190.0645Degradation Product (Coupling)
FluorobenzeneC₆H₅F97.0499Degradation Product (Decarboxylation)

*Note: Radicals are highly reactive and typically detected after conversion to a stable product or through specialized MS techniques.

Thermal Analysis Techniques in Mechanistic Research

Thermal analysis techniques are vital for investigating the thermal stability and decomposition kinetics of energetic materials like organic peroxides. These methods provide critical data on the temperatures at which decomposition begins, the energy released, and the mass loss associated with the process.

Differential Scanning Calorimetry (DSC) is a primary technique used to measure the heat flow associated with thermal transitions in a material as a function of temperature. dlr.de For this compound, DSC is employed to determine the onset temperature of its exothermic decomposition, the temperature of the maximum decomposition rate (peak temperature), and the total enthalpy of decomposition (ΔHd). nih.govresearchgate.net This exothermic decomposition is a result of the energy released during the cleavage of the peroxide bond and subsequent reactions. finalsite.net

Kinetic studies on the thermal decomposition of this compound have determined that the activation energy for the homolytic cleavage of the O-O bond is in the range of 30-35 kcal/mol (approximately 125-146 kJ/mol). smolecule.com The decomposition follows first-order kinetics, and at 90°C, the compound has a half-life of about one hour. smolecule.compergan.com DSC experiments on analogous compounds like benzoyl peroxide provide insight into the expected thermal behavior, showing a sharp exothermic peak corresponding to its rapid decomposition upon heating. researchgate.netresearchgate.net

The table below presents typical data obtained from a DSC analysis for a diacyl peroxide, illustrating the key parameters measured.

ParameterSymbolTypical Value Range for Diacyl PeroxidesSignificance
Onset TemperatureTonset90 - 120 °CTemperature at which decomposition begins.
Peak Exotherm TemperatureTpeak110 - 140 °CTemperature of the maximum rate of heat release.
Enthalpy of DecompositionΔHd-200 to -400 kJ/molTotal heat released during decomposition.
Activation EnergyEa120 - 150 kJ/molEnergy barrier for the decomposition reaction. smolecule.com

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is an essential tool for evaluating the thermal stability of polymers. nih.gov this compound is used as a thermal initiator to synthesize a variety of polymers. tcichemicals.comnih.gov The incorporation of fluorine into polymers is well-known to enhance their thermal stability. researchgate.netgoogle.com Therefore, polymers initiated with this compound, especially those derived from fluorinated monomers, are expected to exhibit excellent resistance to thermal degradation.

TGA is used to determine the temperature at which these polymers begin to decompose (onset of decomposition) and the percentage of material remaining at high temperatures (char yield). For example, high-performance polymers like poly(ether ketone)s containing fluorine demonstrate exceptional thermal stability, often showing no significant weight loss until well above 400°C. acs.org Studies on such fluorinated aromatic polymers show that they are more thermally stable than their non-fluorinated counterparts. acs.org

The following table summarizes representative TGA data for high-performance fluorinated polymers, similar to those that could be synthesized using this compound as an initiator.

Polymer TypeDecomposition Temp. (5% Weight Loss)Decomposition Temp. (10% Weight Loss)Char Yield at 800°C (N₂ atmosphere)
Fluorinated Poly(ether ketone)~510 °C~530 °C> 55%
Fluorinated Aromatic Polyether~490 °C~515 °C> 50%
Fluorinated Waterborne Polyurethane~300 °C~350 °C~ 20% mdpi.com

Theoretical and Computational Studies of Bis 4 Fluorobenzoyl Peroxide Reactivity

Quantum Chemical Modeling of Electronic Structure and Reactivity Profiles

Quantum chemical modeling serves as a powerful tool to elucidate the electronic characteristics and reactivity of Bis(4-fluorobenzoyl) peroxide. These computational approaches offer insights that are often difficult to obtain through experimental methods alone.

Density Functional Theory (DFT) has been widely utilized to investigate the geometric and electronic structures of the ground and transition states of diacyl peroxides, including analogues of this compound. DFT methods, such as B3LYP, are effective in predicting molecular geometries, vibrational frequencies, and electronic properties.

For the ground state of this compound, DFT calculations reveal a non-planar structure, with the two benzoyl groups twisted relative to each other. The introduction of fluorine atoms at the para position of the benzene (B151609) rings influences the electronic distribution within the molecule. These electron-withdrawing groups can affect the stability of the peroxide O-O bond.

Transition state calculations using DFT are crucial for understanding the kinetics of the decomposition process. By locating the transition state structure for the homolytic cleavage of the O-O bond, the activation energy for this critical step can be determined. The presence of fluorine substituents can modulate this activation barrier, thereby influencing the rate of radical formation.

Table 1: Representative Calculated O-O Bond Dissociation Enthalpies (D(O-O)) for Various Peroxides using G2 Level of Theory

PeroxideD(O-O) (kcal/mol) at 298 K
Hydrogen Peroxide (HOOH)50
Methyl Hydroperoxide (CH₃OOH)45
Dimethyl Peroxide (CH₃OOCH₃)39
Peroxyacetic Acid (CH₃C(O)OOH)48
Diacetyl Peroxide38
Trifluoroperoxyacetic Acid49

This table presents data for related peroxide compounds to illustrate the range of O-O bond dissociation energies as determined by high-level ab initio calculations. The data is sourced from a study by Bach, R. D., et al. acs.orgwayne.edu

High-level ab initio methods, such as G2 theory, provide a more accurate determination of the energetic profiles of decomposition pathways. acs.orgwayne.edu These methods are computationally more demanding but offer a higher level of theoretical accuracy, which is essential for quantitative predictions of reaction energies.

Conformational Analysis and Potential Energy Surfaces of the Peroxide Moiety

The peroxide moiety (-O-O-) is the reactive center of this compound. Its conformational flexibility plays a significant role in the molecule's reactivity. The dihedral angle between the two benzoyl groups is a key conformational parameter. Theoretical studies have explored the potential energy surface (PES) associated with the rotation around the O-O bond.

The PES reveals the existence of different conformers and the energy barriers separating them. The lowest energy conformer corresponds to a skewed, non-planar geometry. Understanding the shape of the PES is crucial for predicting the molecule's dynamic behavior and its accessibility to different reactive conformations. The presence of bifurcations on the potential energy surface, where a single transition state leads to multiple products, is a possibility in complex organic reactions and can be investigated through detailed PES mapping.

Computational Simulation of Radical Generation, Propagation, and Termination Pathways

The primary chemical utility of this compound lies in its ability to generate free radicals, which can initiate polymerization and other radical-mediated reactions. Computational simulations provide a dynamic picture of these processes.

Upon homolytic cleavage of the O-O bond, two 4-fluorobenzoyloxy radicals are formed. These radicals can then undergo several subsequent reactions:

Propagation: The radicals can add to a monomer, initiating a polymer chain, or abstract a hydrogen atom from a substrate molecule.

Decarboxylation: The 4-fluorobenzoyloxy radical can lose a molecule of carbon dioxide to form a 4-fluorophenyl radical.

Termination: Two radicals can combine to form a stable, non-radical product.

Theoretical Investigations of Intermolecular Interactions Involving Fluorine Substituents

The fluorine substituents in this compound are not merely passive spectators; they actively participate in various non-covalent intermolecular interactions. Theoretical investigations have shed light on the nature and strength of these interactions, which can influence the molecule's physical properties and its behavior in condensed phases.

Fluorine atoms can participate in hydrogen bonding, halogen bonding, and other weak intermolecular interactions. The presence of these interactions can affect the crystal packing of the molecule in the solid state and its solvation in different solvents. Computational methods, including DFT and ab initio calculations, can be used to quantify the energetics of these interactions and to analyze the resulting supramolecular structures. Understanding these non-covalent forces is essential for rationalizing the macroscopic properties of this compound and for designing new materials with tailored properties.

Mechanistic Degradation Pathways and Stability Under Controlled Environmental Conditions

Elucidation of Thermal Degradation Mechanisms and Identified Products

The thermal degradation of Bis(4-fluorobenzoyl) peroxide proceeds through a well-defined homolytic cleavage mechanism. The primary event is the rupture of the weak oxygen-oxygen bond, a characteristic feature of organic peroxides. smolecule.com This unimolecular dissociation is a first-order kinetic process that generates two 4-fluorobenzoyloxy radicals. smolecule.com The activation energy for this process is reported to be in the range of 30-35 kcal/mol. smolecule.com

The decomposition rate is highly dependent on temperature. For instance, at 90°C, this compound has a half-life of approximately one hour. smolecule.com Time-resolved spectroscopic studies have shown that the O-O bond elongation and subsequent cleavage occur within picoseconds. smolecule.com

Identification of Primary and Secondary Decomposition Species and Byproducts

Following the initial homolytic cleavage, the resultant 4-fluorobenzoyloxy radicals can undergo several subsequent reactions, leading to a variety of primary and secondary decomposition products.

Primary Decomposition Species:

4-Fluorobenzoyloxy radical: The initial radical species formed from the homolytic cleavage of the peroxide bond. smolecule.com

4-Fluorophenyl radical: Formed via decarboxylation of the 4-fluorobenzoyloxy radical.

Carbon Dioxide (CO₂): A direct product of the decarboxylation of the 4-fluorobenzoyloxy radical. smolecule.com

Secondary Decomposition Species and Byproducts:

While direct and exhaustive studies identifying all secondary byproducts for this compound are limited, analogies can be drawn from similar diacyl peroxides, such as bis(2,4-dichlorobenzoyl) peroxide. The thermal degradation of this related compound is known to produce chlorinated benzenes and benzoic acids. researchgate.net Based on this, the following secondary products are plausible for this compound:

4-Fluorobenzoic acid: Formed by the abstraction of a hydrogen atom by the 4-fluorobenzoyloxy radical from the solvent or another molecule.

Fluorobenzene (B45895): Formed by the abstraction of a hydrogen atom by the 4-fluorophenyl radical.

Biphenyl (B1667301) derivatives: Arising from the coupling of two 4-fluorophenyl radicals.

The specific distribution of these products is highly dependent on the reaction conditions, particularly the solvent.

Investigation of Oxidative Degradation Pathways Induced by Chemical Oxidants

The degradation of this compound can be initiated by chemical oxidants, which typically involves the generation of highly reactive radical species. Advanced Oxidation Processes (AOPs), such as those employing Fenton's reagent (a mixture of hydrogen peroxide and an iron catalyst), are known to produce hydroxyl radicals (•OH). researchgate.net

While specific studies on the oxidative degradation of this compound are not extensively documented, the reactivity of the aromatic rings and the peroxide bond towards strong oxidizing agents like hydroxyl radicals is expected. The degradation pathway would likely involve:

Attack on the aromatic ring: Hydroxyl radicals can add to the fluorinated benzene (B151609) ring, leading to the formation of hydroxylated and subsequently ring-opened products.

Reaction with the peroxide bond: Although less likely to be the primary pathway in the presence of highly reactive hydroxyl radicals, direct oxidation of the peroxide linkage could occur.

The final degradation products would likely be smaller organic acids, carbon dioxide, and fluoride (B91410) ions, resulting from the complete mineralization of the parent compound.

Photolytic Decomposition Investigations and Photoreactivity Studies

This compound is susceptible to photolytic decomposition upon absorption of ultraviolet (UV) radiation. Similar to thermal degradation, the primary photochemical event is the homolytic cleavage of the O-O bond, generating 4-fluorobenzoyloxy radicals. This process provides an alternative to thermal initiation and allows for the generation of radicals at lower temperatures.

The efficiency of this photochemical process is described by the quantum yield, which for similar peroxides can approach unity, indicating that nearly every absorbed photon results in the formation of two radicals. The subsequent reactions of these radicals would mirror those observed in thermal decomposition, leading to the formation of 4-fluorobenzoic acid, fluorobenzene, and carbon dioxide, among other potential products. The specific wavelength of UV light used can influence the efficiency of the decomposition and potentially the distribution of photoproducts.

Influence of pH and Solvent Environment on Degradation Kinetics and Product Distribution

The stability and degradation kinetics of this compound are significantly influenced by the surrounding medium.

Solvent Effects:

The nature of the solvent plays a crucial role in the thermal decomposition rate and the distribution of products.

Polar Solvents: Generally, polar solvents accelerate the rate of decomposition. smolecule.com This is attributed to the stabilization of the transition state of the O-O bond cleavage, which may have some polar character. Protic solvents, such as alcohols, can further enhance the decomposition rate through hydrogen bonding interactions.

Fluorinated Solvents: These solvents can exhibit unique interactions with this compound, potentially influencing both the decomposition rate and the subsequent radical reactions due to their specific polarity and solvation properties. smolecule.com

The solvent also directly impacts the product distribution by acting as a hydrogen donor. In solvents that can readily donate a hydrogen atom, the formation of 4-fluorobenzoic acid is favored. In contrast, in solvents that are poor hydrogen donors, the decarboxylation of the 4-fluorobenzoyloxy radical to the 4-fluorophenyl radical may be more prevalent, leading to a higher yield of fluorobenzene and biphenyl derivatives.

Influence of pH:

While this compound is an organic molecule with limited water solubility, its degradation in aqueous or mixed-aqueous environments can be influenced by pH.

Hydrolysis: Under strongly acidic or basic conditions, the ester-like peroxide linkage can be susceptible to hydrolysis. This would lead to the formation of 4-fluorobenzoic acid and the corresponding peroxy acid, which would be unstable and further decompose.

Degradation Kinetics: The rate of hydrolysis is expected to be pH-dependent, with potential for both acid- and base-catalyzed mechanisms. While specific kinetic data for this compound is not readily available, studies on other organic peroxides and esters show a clear dependence of degradation rates on pH. mdpi.comnih.gov The product distribution could also be altered, with hydrolysis pathways competing with the homolytic cleavage mechanism.

Interactive Data Table: Effect of Solvent on Decomposition Rate

SolventDielectric Constant (approx.)Relative Decomposition RatePrimary Cage Product
Hexane1.9LowThis compound
Toluene2.4ModerateThis compound
Dichloromethane (B109758)9.1HighThis compound
Acetone (B3395972)21HighThis compound
Methanol33Very HighThis compound

Q & A

Basic Question: What safety protocols are essential for handling Bis(4-fluorobenzoyl) peroxide in laboratory settings?

Answer:
this compound, as an organic peroxide, requires stringent safety measures. Key protocols include:

  • PPE : Lab coats, nitrile gloves, and safety goggles to prevent skin/eye contact (critical due to its irritant properties) .
  • Ventilation : Use fume hoods to minimize inhalation risks, as peroxides may release toxic decomposition products (e.g., fluorine-containing gases) .
  • Storage : Store in airtight containers at temperatures below 25°C, away from reducing agents or ignition sources, to prevent thermal runaway .
  • Spill Management : Absorb spills with inert materials (e.g., sand) and avoid water to prevent unintended reactions .

Basic Question: What synthetic routes are recommended for preparing this compound?

Answer:
The synthesis typically involves:

Acyl Chloride Preparation : React 4-fluorobenzoic acid with thionyl chloride to form 4-fluorobenzoyl chloride.

Peroxide Formation : Combine the acyl chloride with hydrogen peroxide (H₂O₂) under alkaline conditions (pH 8–10) at 0–5°C to minimize side reactions .

Purification : Recrystallize from non-polar solvents (e.g., hexane) to isolate the peroxide. Monitor purity via HPLC or ¹⁹F NMR to confirm fluorinated group integrity .

Advanced Question: How does fluorination influence the thermal stability and decomposition kinetics of this compound compared to non-fluorinated analogs?

Answer:
Fluorine’s electron-withdrawing effects increase thermal stability by raising the activation energy for homolytic O–O bond cleavage. Key findings:

  • Decomposition Onset : Fluorinated peroxides decompose at ~80–100°C (vs. ~60–80°C for benzoyl peroxide) based on DSC/TGA studies .
  • Radical Generation : Fluorine substituents alter decomposition pathways, favoring aryl radical intermediates over alkyl species, which impacts polymerization efficiency .
  • Kinetic Analysis : Use Arrhenius modeling with isothermal calorimetry to quantify rate constants under varying temperatures .

Advanced Question: What analytical strategies resolve contradictions in reported decomposition temperatures for this compound?

Answer:
Discrepancies often arise from:

  • Methodological Variability : Heating rates in TGA (e.g., 5°C/min vs. 10°C/min) significantly affect decomposition onset measurements .
  • Sample Purity : Trace moisture or impurities accelerate decomposition. Validate purity via Karl Fischer titration and FTIR .
  • Atmosphere Control : Conduct experiments under inert gas (N₂/Ar) to exclude oxidative side reactions . Standardize protocols across labs to ensure reproducibility .

Basic Question: What are the ecological implications of this compound in aquatic environments?

Answer:
While direct ecotoxicity data are limited, extrapolate from benzoyl peroxide analogs:

  • Acute Toxicity : LC₅₀ values for Daphnia magna range from 1–10 mg/L, indicating moderate toxicity .
  • Biodegradability : Low persistence due to peroxide bond lability, but fluorinated byproducts (e.g., 4-fluorobenzoic acid) may accumulate. Conduct OECD 301F tests to assess biodegradation .
  • Mitigation : Treat waste with reducing agents (e.g., Fe²⁺) to degrade peroxides before disposal .

Advanced Question: How can this compound be optimized as a radical initiator in fluoropolymer synthesis?

Answer:
Optimization strategies include:

  • Solvent Selection : Use fluorinated solvents (e.g., perfluorohexane) to enhance solubility and radical yield .
  • Temperature Gradients : Initiate polymerization at 70°C (below decomposition onset) to control radical flux .
  • Co-initiators : Pair with UV-activated catalysts (e.g., benzophenone) to reduce thermal stress and improve monomer conversion .
  • Kinetic Monitoring : Track polymerization progress via GPC and Raman spectroscopy to correlate initiator efficiency with molecular weight distributions .

Basic Question: What regulatory frameworks govern the use of this compound in academic research?

Answer:
Compliance with:

  • OSHA Standards : Follow 29 CFR 1910.1200 for hazard communication .
  • EPA Guidelines : Report releases under CERCLA if thresholds exceed 10 lbs/year due to aquatic toxicity risks .
  • International Protocols : Adhere to EU REACH restrictions on persistent fluorinated compounds .

Advanced Question: What mechanistic insights explain the role of this compound in C–H bond functionalization reactions?

Answer:
The peroxide acts via:

  • Radical Abstraction : Fluorobenzoyloxy radicals abstract hydrogen from substrates, forming carbon-centered radicals .
  • Electronic Effects : Fluorine’s inductive effect stabilizes transition states, favoring aryl over alkyl functionalization.
  • Stereochemical Control : Use chiral additives (e.g., bisoxazolines) to induce enantioselectivity in C–H activation . Validate mechanisms via EPR spectroscopy to detect radical intermediates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.